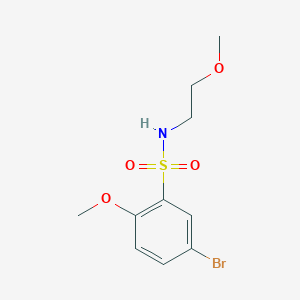![molecular formula C19H18F3N3O3 B255101 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine, also known as NMB-TF, is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess unique biochemical and physiological effects.
Mécanisme D'action
1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine acts as a selective antagonist for the 5-HT7 receptor by binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor. By blocking the activity of the 5-HT7 receptor, 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine can help researchers to investigate the role of this receptor in various physiological processes.
Biochemical and Physiological Effects
1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to reduce the duration of REM sleep in rats, which suggests that it may have potential applications in the treatment of sleep disorders. It has also been found to improve cognitive function in rats, indicating that it may have potential applications in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to investigate the role of this receptor in various physiological processes without affecting other serotonin receptors. However, one of the limitations of using 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine in scientific research. One potential direction is the investigation of its effects on other physiological processes, such as circadian rhythm and mood regulation. Another potential direction is the development of more soluble derivatives of 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine, which would make it easier to administer in experiments. Additionally, the use of 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine in combination with other compounds could help to elucidate the complex interactions between different serotonin receptors and their downstream signaling pathways.
Conclusion
In conclusion, 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the 5-HT7 receptor makes it a valuable tool for investigating the role of this receptor in various physiological processes. While there are limitations to its use in lab experiments, there are several future directions for the development and application of 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine in scientific research.
Méthodes De Synthèse
The synthesis of 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 3-nitro-2-methylbenzoic acid with 1-(3-(trifluoromethyl)phenyl)piperazine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine in high purity.
Applications De Recherche Scientifique
1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist for the 5-HT7 receptor, which is a subtype of serotonin receptor. The 5-HT7 receptor is involved in various physiological processes, including circadian rhythm, memory, and learning. By acting as an antagonist for this receptor, 1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine can help researchers to better understand the role of the 5-HT7 receptor in these processes.
Propriétés
Nom du produit |
1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine |
|---|---|
Formule moléculaire |
C19H18F3N3O3 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
(2-methyl-3-nitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18F3N3O3/c1-13-16(6-3-7-17(13)25(27)28)18(26)24-10-8-23(9-11-24)15-5-2-4-14(12-15)19(20,21)22/h2-7,12H,8-11H2,1H3 |
Clé InChI |
QFSOVVQCZZNFRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)

![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)


![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)


